N'-phenylcyclohexanecarboximidamide
Description
N'-Phenylcyclohexanecarboximidamide is a carboximidamide derivative characterized by a cyclohexane backbone substituted with a phenyl group at the N' position. Its molecular structure combines the rigidity of the cyclohexane ring with the aromatic properties of the phenyl group, making it a compound of interest in organic synthesis and pharmaceutical research. For example, related compounds like N-(carboxymethyl)cycloheximide () and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () demonstrate the versatility of cyclohexane-based carboximidamides in coupling reactions and bioactivity studies.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N'-phenylcyclohexanecarboximidamide |
InChI |
InChI=1S/C13H18N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,14,15) |
InChI Key |
SPKHGZRKYFOKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-phenylcyclohexanecarboximidamide can be synthesized through the reaction of cyclohexanecarboxylic acid with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds smoothly to yield the desired product with high purity .
Industrial Production Methods
Industrial production of N’-phenylcyclohexanecarboximidamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N’-phenylcyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group or the cyclohexane ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N’-phenylcyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-phenylcyclohexanecarboximidamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N'-phenylcyclohexanecarboximidamide and its analogs:
Key Observations:
Substituent Effects: The phenyl group in this compound provides aromatic stability but lacks electron-withdrawing substituents (e.g., chlorine in and ), which may reduce its reactivity in electrophilic substitution reactions compared to chlorinated analogs.
Structural Backbone :
- Cyclohexane rings (as in the target compound and ) confer conformational rigidity, whereas furan rings () introduce planar aromaticity and altered electronic properties.
- Phthalimide derivatives () feature fused aromatic rings, enabling applications in polymer chemistry due to their thermal stability .
Synthetic Pathways :
- This compound may be synthesized via coupling reactions similar to those in , where carboximidamides are formed using reagents like PyBOP and amines. Yields for such reactions range from 41.4% to 76.7% depending on substituents .
- Hydroxamic acid derivatives (e.g., ) often require hydroxylamine intermediates, which are absent in the target compound’s synthesis .
Bioactivity :
- Hydroxamic acid analogs () exhibit antioxidant properties, as demonstrated in DPPH radical scavenging assays . The absence of a hydroxyl group in this compound may limit similar activity.
- Chlorinated derivatives () show enhanced reactivity in polymerization and metal chelation, suggesting that functionalization of the phenyl group could modulate the target compound’s utility .
Research Findings and Data Trends
- Reactivity : Cyclohexanecarboximidamides with electron-deficient aryl groups (e.g., chlorophenyl) exhibit higher coupling efficiency in peptide synthesis compared to unsubstituted phenyl derivatives .
- Thermal Stability : Phthalimide-based analogs () decompose at temperatures >250°C, whereas cyclohexane derivatives are expected to have lower thermal stability due to aliphatic backbone flexibility .
- Solubility: Hydroxyl-containing analogs () show improved aqueous solubility (~15 mg/mL in DMSO) compared to non-polar derivatives like this compound, which is likely sparingly soluble (<1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
